V-9-M Cholecystokinin nonapeptide

Vue d'ensemble

Description

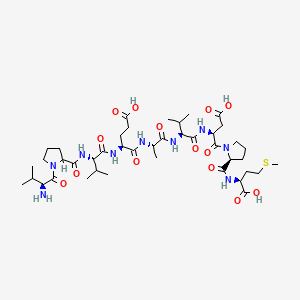

V-9-M Cholecystokinin nonapeptide is a synthetic peptide composed of nine amino acids: valine, proline, valine, glutamic acid, alanine, valine, aspartic acid, proline, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid, valine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, proline, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

V-9-M Cholecystokinin nonapeptide can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

Substitution: Site-directed mutagenesis can be performed using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Applications De Recherche Scientifique

V-9-M (Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met), a nonapeptide derived from procholecystokinin, is particularly abundant in the hippocampus, septum, and amygdala regions of the brain . Research suggests V-9-M may be involved in memory processes .

V-9-M Applications in Scientific Research

- Memory Enhancement: Research indicates that V-9-M may participate in the facilitation of memory . Injections of V-9-M into the lateral ventricle of rats prevented experimental amnesia induced by electroconvulsive shock in passive avoidance testing . This effect was not significantly affected by cholecystokinin-8 antagonists. V-9-M also caused a long-lasting enhancement of memory in active avoidance tasks .

- Neurotransmission: V-9-M-like peptides may be neurotransmitters or neuromodulators, or may be involved in the sorting or transport of CCK-8 . Studies on rat cerebral cortical slices in vitro have shown that the potassium-evoked release of V-9-M immunoreactive peptides is calcium dependent .

Related Research on Cholecystokinin (CCK)

- Pancreatic Cancer Research: Cholecystokinin (CCK) is a peptide hormone made within the pancreas that can accelerate tumor progression in pancreatic ductal adenocarcinoma in mice . Targeting CCK or other hormones made within the pancreas may become an important strategy in pancreatic cancer prevention .

- Regulation of feeding and digestion: Sulfakinin (SK)/cholecystokinin (CCK)-type neuropeptides regulate feeding and digestion in protostomes (e.g. insects) and chordates .

Mécanisme D'action

The mechanism of action of valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-methionine depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The molecular targets and pathways involved would vary based on the specific activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-leucine: Similar sequence with leucine instead of methionine.

Valyl-prolyl-valyl-glutamyl-alanyl-valyl-aspartyl-prolyl-phenylalanine: Similar sequence with phenylalanine instead of methionine.

Uniqueness

V-9-M Cholecystokinin nonapeptide is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of methionine, for example, may influence its oxidation state and interactions with other molecules.

Activité Biologique

V-9-M Cholecystokinin nonapeptide (CCK-9) is a bioactive peptide that plays a significant role in various physiological processes, particularly in the gastrointestinal system. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

V-9-M CCK is a synthetic analog of cholecystokinin, a peptide hormone that stimulates the digestion of fats and proteins. It is composed of nine amino acids and has a molecular formula of with a molecular weight of approximately 956.13 g/mol .

V-9-M CCK primarily exerts its effects through the activation of cholecystokinin receptors (CCK1R and CCK2R), which are G protein-coupled receptors (GPCRs). The binding of CCK to these receptors triggers various intracellular signaling pathways, leading to several physiological responses:

- CCK1R Activation : Mediates gallbladder contraction, pancreatic enzyme secretion, and promotes satiety.

- CCK2R Activation : Involved in gastric acid secretion and modulation of gastrointestinal motility .

Biological Activity

The biological activity of V-9-M CCK can be categorized into several key areas:

- Gastrointestinal Function :

- Satiety and Appetite Regulation :

- Smooth Muscle Contraction :

Data Table: Biological Activities of V-9-M CCK

Study 1: Effects on Gallbladder Function

A study investigated the effects of V-9-M CCK on gallbladder contraction in animal models. Results indicated that administration of V-9-M significantly increased gallbladder emptying compared to controls, confirming its role as an effective agonist for the CCK1 receptor.

Study 2: Appetite Regulation

In a clinical trial involving obese participants, V-9-M CCK was administered to assess its impact on appetite and food intake. The findings revealed that participants experienced reduced hunger levels and overall caloric intake during the study period, suggesting potential applications in obesity management.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28?,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKMAJWJXJPJNB-MHJJKFOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C2CCCN2C(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N9O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99291-20-0 | |

| Record name | V-9-M Cholecystokinin nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.